

Technical Support Center: JNJ-16241199 (Quisinostat) Off-Target Effects in Research Models

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Compound of Interest

Compound Name: JNJ-16241199

Cat. No.: B1684146

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of **JNJ-16241199** (Quisinostat) observed in research models.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of **JNJ-16241199** (Quisinostat)?

A1: **JNJ-16241199**, also known as Quisinostat, is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor.^{[1][2]} It primarily targets class I and II HDACs, with particularly high potency against HDAC1.^[3] Its on-target activity leads to the accumulation of acetylated histones, resulting in chromatin relaxation and altered gene expression, which can induce cell cycle arrest, apoptosis, and inhibit tumor growth.^{[4][5]}

Q2: What are the known or potential off-target effects of **JNJ-16241199**?

A2: The most well-documented off-target of **JNJ-16241199** and other hydroxamate-based HDAC inhibitors is Metallo-Beta-Lactamase Domain Containing 2 (MBLAC2).^{[6][7]} Additionally, clinical studies have reported cardiovascular effects, such as cardiac arrhythmias, which may be linked to off-target activities.^{[4][8]} Some research also suggests that Quisinostat's focused HDAC inhibition avoids off-target modulation of the PI3K pathway.^{[9][10]}

Q3: What is MBLAC2 and what is the consequence of its inhibition by **JNJ-16241199**?

A3: MBLAC2 is an acyl-CoA thioesterase involved in fatty acid metabolism.[8][11] It hydrolyzes long-chain fatty acyl-CoAs.[8] Inhibition of MBLAC2 by **JNJ-16241199** can lead to the accumulation of extracellular vesicles (EVs).[6] This could have implications for cell-cell communication and other physiological processes, which should be considered when interpreting experimental results.

Q4: What is the potential mechanism behind the cardiac arrhythmias observed with **JNJ-16241199** treatment?

A4: The exact off-target responsible for cardiac arrhythmias with **JNJ-16241199** is not definitively identified. However, these adverse effects, including nonsustained ventricular tachycardia and ST/T-wave abnormalities, were dose-limiting toxicities in a Phase I clinical trial.[4] The underlying mechanisms for drug-induced arrhythmias often involve the modulation of cardiac ion channels, leading to altered cardiac action potentials.[3][12][13][14] Researchers should be aware of this potential for cardiotoxicity in their experimental models.

Troubleshooting Guides

Problem 1: Unexpected changes in extracellular vesicle (EV) secretion or composition in cell culture experiments.

- Possible Cause: This may be an off-target effect due to the inhibition of MBLAC2 by **JNJ-16241199**. [6]
- Troubleshooting Steps:
 - Confirm MBLAC2 Inhibition: If possible, measure the activity of MBLAC2 in your experimental system with and without **JNJ-16241199** treatment.
 - MBLAC2 Knockdown/Knockout Control: Use siRNA, shRNA, or CRISPR/Cas9 to reduce MBLAC2 expression and observe if this phenocopies the effect of **JNJ-16241199** on EV secretion.
 - Use a Structurally Different HDAC Inhibitor: Compare the effects of **JNJ-16241199** with an HDAC inhibitor that has a different chemical scaffold and is not reported to inhibit MBLAC2.

- Analyze EV Content: Perform proteomic or lipidomic analysis of the secreted EVs to understand how their composition is altered.

Problem 2: Unexplained cardiotoxic effects in in vivo animal models (e.g., altered ECG, cardiac dysfunction).

- Possible Cause: This could be an off-target effect of **JNJ-16241199** on cardiac ion channels or other cardiac proteins.[\[4\]](#)[\[8\]](#)
- Troubleshooting Steps:
 - In Vitro Cardiac Cell Line Studies: Use human iPSC-derived cardiomyocytes or other relevant cardiac cell lines to assess the direct effects of **JNJ-16241199** on cardiac electrophysiology (e.g., using multi-electrode arrays or patch-clamp techniques).
 - Dose-Response Analysis: Carefully evaluate the dose- and time-dependency of the observed cardiotoxicity.
 - Monitor Cardiac Biomarkers: Measure established biomarkers of cardiac injury in your animal models.
 - Consult a Cardio-oncology Expert: If significant cardiotoxicity is observed, consulting with an expert in the field is recommended to design appropriate follow-up studies.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of **JNJ-16241199** (Quisinostat) against HDAC Isoforms

HDAC Isoform	IC50 (nM)
HDAC1	0.11 [1] [3] [15]
HDAC2	0.33 [15]
HDAC4	0.64 [15]
HDAC10	0.46 [15]
HDAC11	0.37 [15]

Note: **JNJ-16241199** shows greater than 30-fold selectivity against HDACs 3, 5, 8, and 9, and has the lowest potency against HDACs 6 and 7.[3]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Extracellular Vesicle Secretion

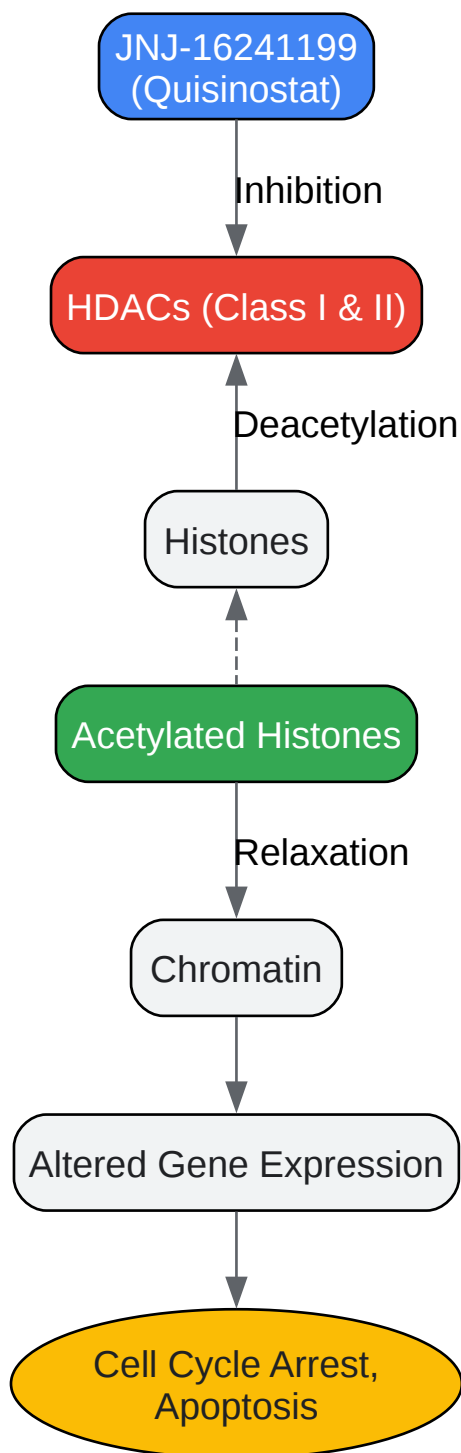
- **Cell Culture:** Plate cells of interest at an appropriate density and allow them to adhere overnight.
- **Treatment:** Treat cells with a dose-range of **JNJ-16241199** or vehicle control in serum-free media for 24-48 hours.
- **Conditioned Media Collection:** Collect the conditioned media and centrifuge at low speed (e.g., 300 x g for 10 minutes) to pellet any detached cells.
- **EV Isolation:** Isolate EVs from the supernatant using standard methods such as ultracentrifugation, size-exclusion chromatography, or commercial precipitation kits.
- **EV Quantification:** Quantify the isolated EVs using nanoparticle tracking analysis (NTA) or by measuring total protein content (e.g., BCA assay).
- **Data Analysis:** Compare the quantity of secreted EVs between **JNJ-16241199**-treated and control groups.

Protocol 2: In Vitro Assessment of Cardiotoxicity using Human iPSC-Derived Cardiomyocytes

- **Cell Culture:** Culture human iPSC-derived cardiomyocytes on multi-electrode array (MEA) plates according to the manufacturer's instructions until a stable, spontaneously beating syncytium is formed.
- **Baseline Recording:** Record baseline electrophysiological parameters, including beat rate, field potential duration, and arrhythmogenic events.
- **Compound Addition:** Add increasing concentrations of **JNJ-16241199** to the culture medium.
- **Data Acquisition:** Record electrophysiological parameters at multiple time points after compound addition.

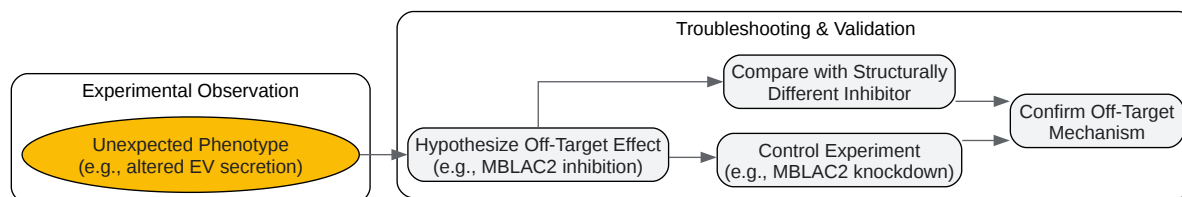
- Data Analysis: Analyze the recorded data for changes in beat rate, field potential duration (as a surrogate for QT interval), and the incidence of arrhythmic events.

Visualizations



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Caption: On-target signaling pathway of **JNJ-16241199**.



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Caption: Experimental workflow for investigating off-target effects.

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